

An In-depth Technical Guide to the Molecular Structure of 3,4-Diaminofurazan

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Compound of Interest

Compound Name: 3,4-Diaminofurazan

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminofurazan (DAF), a key synthon in the development of high-energy-density materials, possesses a unique molecular architecture that dictates its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of DAF, integrating crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate its application in research and development. This document aims to serve as a core reference for professionals working with furazan-based compounds.

Molecular Structure and Properties

3,4-Diaminofurazan is a heterocyclic compound with the chemical formula $C_2H_4N_4O$. Its structure consists of a five-membered furazan ring substituted with two amino groups on adjacent carbon atoms. This arrangement imparts a high nitrogen content and a planar, aromatic character to the molecule, contributing to its energetic properties.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-diaminofurazan** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂ H ₄ N ₄ O	[2]
Molecular Weight	100.08 g/mol	[2]
Appearance	White to slightly beige crystalline powder	
Melting Point	178-183 °C	[2]
Density	~1.61 g/cm ³	[1]
CAS Number	17220-38-1	[2]

Crystal Structure

The crystal structure of **3,4-diaminofurazan** has been determined by single-crystal X-ray diffraction. It crystallizes in a monoclinic system with the space group C2/c. The unit cell parameters at 20°C are detailed in Table 2. The planar nature of the furazan ring and the presence of intermolecular hydrogen bonding contribute to its relatively high density.

Crystal Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a	3.6035(3) Å
b	11.141(2) Å
c	10.329(1) Å
β	94.80(1)°
Volume	413.2(1) Å ³
Z	4

Note: Specific bond lengths and angles derived from the crystal structure are often reported in detailed crystallographic information files (CIFs), which can be accessed through

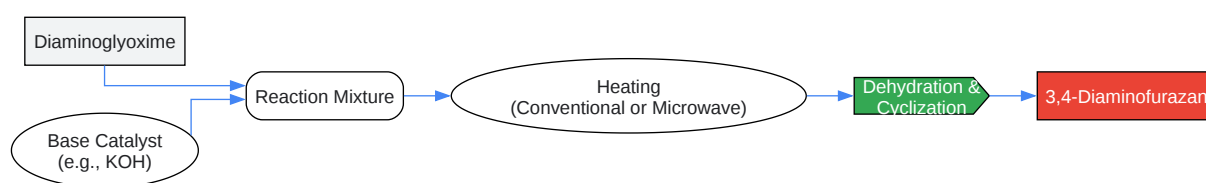
crystallographic databases.

Synthesis of 3,4-Diaminofurazan

The primary and most established route for the synthesis of **3,4-diaminofurazan** is the base-catalyzed dehydration and cyclization of diaminoglyoxime.[1] Various modifications to this method have been developed to improve yield and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of **3,4-diaminofurazan** from diaminoglyoxime is depicted in the following diagram.



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Caption: General workflow for the synthesis of **3,4-diaminofurazan**.

Experimental Protocols

This protocol is adapted from a standard laboratory procedure for the synthesis of **3,4-diaminofurazan**.

- Preparation of Diaminoglyoxime:
 - Dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water in a round-bottomed flask.
 - Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

- Fit the flask with a reflux condenser and heat the mixture in an oil bath at 90°C for 6 hours.
[1]
- Cool the reaction mixture to room temperature to allow diaminoglyoxime to precipitate.
- Filter the precipitate, wash with cold water, and dry to obtain the product.[1]
- Synthesis of **3,4-Diaminofurazan**:
 - Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of 2 M aqueous potassium hydroxide in a stainless steel reactor.[3]
 - Seal the reactor and heat it in an oil bath preheated to 170-180°C for 2 hours.[3]
 - Cool the reactor in an ice bath for 2 hours.
 - Carefully open the reactor in a fume hood to release any ammonia gas.
 - Filter the resulting crystalline solid, wash with water, to yield **3,4-diaminofurazan**. [3]

Microwave irradiation offers a more rapid and efficient method for the synthesis of **3,4-diaminofurazan**. [4]

- One-Pot Synthesis of **3,4-Diaminofurazan**:
 - Combine glyoxime, hydroxylamine hydrochloride, and an alkali solution in a microwave-safe reaction vessel.
 - Irradiate the mixture in a microwave reactor for a short duration (typically 20-30 minutes).
[4]
 - The reaction proceeds through the in-situ formation of diaminoglyoxime, which then cyclizes to **3,4-diaminofurazan**. [4]
 - Cool the reaction mixture and isolate the product by filtration.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **3,4-diaminofurazan**.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4-diaminofurazan** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
3423, 3318	N-H stretching vibrations of the amino groups
1647, 1591	N-H bending vibrations and C=N stretching of the furazan ring
1353	C-N stretching vibrations

Data sourced from a representative synthesis protocol.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of **3,4-diaminofurazan**.

Nucleus	Solvent	Chemical Shift (δ, ppm)	Assignment
¹ H	DMSO-d ₆	5.81 (broad singlet)	-NH ₂ protons
¹³ C	DMSO-d ₆	149.7	Carbon atoms of the furazan ring

Data sourced from a representative synthesis protocol.[\[3\]](#)

Computational Studies

Theoretical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the molecular properties of **3,4-diaminofurazan**. These studies can predict optimized geometries, vibrational frequencies, and electronic

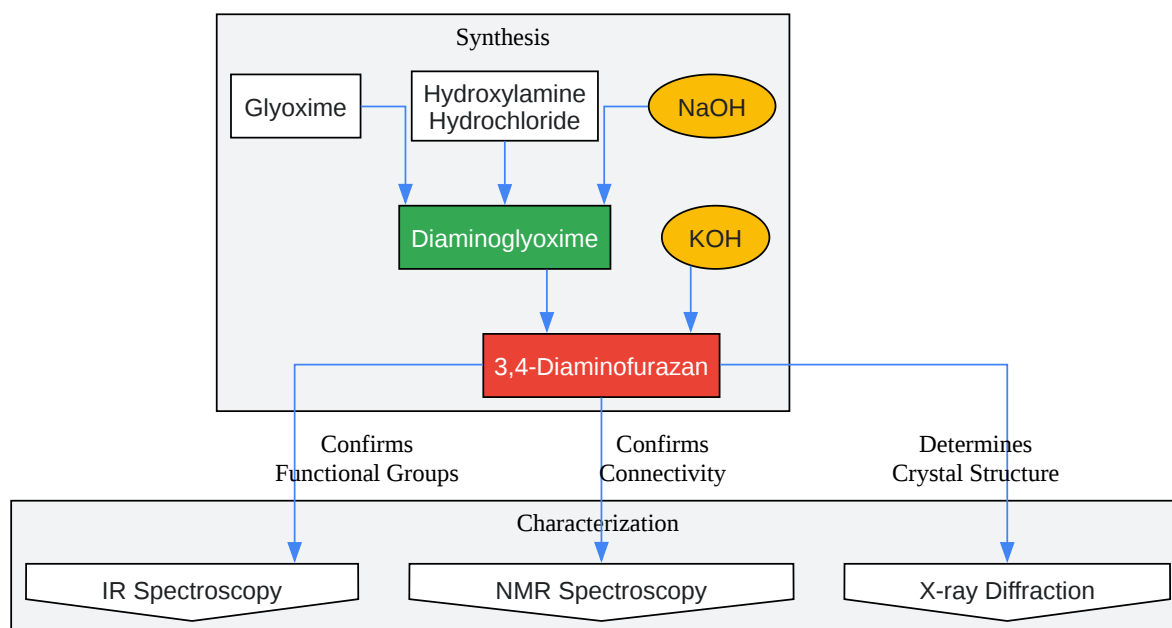
properties, which complement experimental findings. Molecular dynamics simulations have also been employed to study the thermal decomposition of related furazan-based energetic materials.^{[5][6][7]}

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the synthesis and application of **3,4-diaminofurazan** as a precursor for energetic materials. There is no significant evidence to suggest its involvement in biological signaling pathways or its development as a therapeutic agent. Its derivatives are generally investigated for their energetic properties rather than for pharmacological activity.

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final characterized product.



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Caption: Logical flow from synthesis to structural characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **3,4-diaminofurazan**, encompassing its physicochemical properties, crystal structure, synthesis, and spectroscopic characterization. The provided experimental protocols and tabulated data offer a valuable resource for researchers and scientists. While its primary application lies in the field of energetic materials, a thorough understanding of its fundamental molecular characteristics is paramount for any future exploration of this versatile compound.

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